molecular formula C22H21FN2O4S B2402368 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide CAS No. 451501-16-9

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide

Cat. No.: B2402368
CAS No.: 451501-16-9
M. Wt: 428.48
InChI Key: SPJKPFFYPVQWBO-UHFFFAOYSA-N
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Description

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and methoxy groups in the structure suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination.

    Amidation: The final step often involves amidation reactions to form the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The fluorine and methoxy groups may enhance binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Fluorobenzene: A fluorinated aromatic compound.

    Methoxybenzene: An aromatic compound with a methoxy group.

Uniqueness

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is unique due to the combination of fluorine, methoxy, and sulfonamide groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-15-6-5-8-17(12-15)25-22(26)19-13-18(10-11-20(19)23)30(27,28)24-14-16-7-3-4-9-21(16)29-2/h3-13,24H,14H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJKPFFYPVQWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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